molecular formula C12H9N3 B13704961 4-(2-Naphthyl)-1H-1,2,3-triazole

4-(2-Naphthyl)-1H-1,2,3-triazole

Cat. No.: B13704961
M. Wt: 195.22 g/mol
InChI Key: PDROOAHEPLEAFQ-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-naphthyl azide with terminal alkynes under copper(I) catalysis to form the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Naphthyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the triazole ring or the naphthyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced triazole derivatives

    Substitution: Halogenated, nitrated, or alkylated naphthyl-triazole derivatives

Scientific Research Applications

4-(2-Naphthyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. The naphthyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

4-(2-Naphthyl)-1H-1,2,3-triazole can be compared with other triazole derivatives and naphthyl-containing compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both the triazole ring and the naphthyl group, which confer distinct electronic and steric properties

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

4-naphthalen-2-yl-2H-triazole

InChI

InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15)

InChI Key

PDROOAHEPLEAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNN=C3

Origin of Product

United States

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